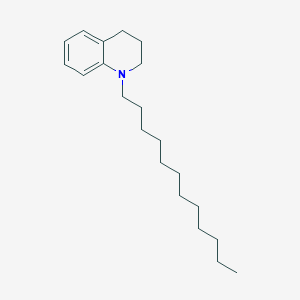
1-Dodecyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . The presence of a dodecyl group (a twelve-carbon alkyl chain) attached to the nitrogen atom of the tetrahydroquinoline ring enhances its lipophilicity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Hydrogenation of Quinoline: This method involves the hydrogenation of quinoline in the presence of a catalyst such as palladium or platinum.
N-Alkylation of Tetrahydroquinoline: Another common method is the N-alkylation of 1,2,3,4-tetrahydroquinoline with dodecyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate.
Multicomponent Reactions: Recent advances in multicomponent reactions have provided efficient routes for the synthesis of tetrahydroquinoline derivatives.
Analyse Des Réactions Chimiques
1-Dodecyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Dodecyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
1-Dodecyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:
Propriétés
Numéro CAS |
110259-96-6 |
|---|---|
Formule moléculaire |
C21H35N |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
1-dodecyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3 |
Clé InChI |
BZFIRYYQHGARKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)


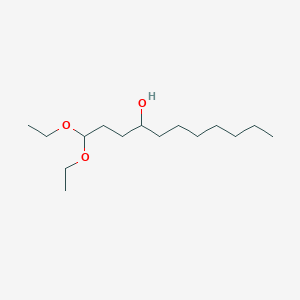
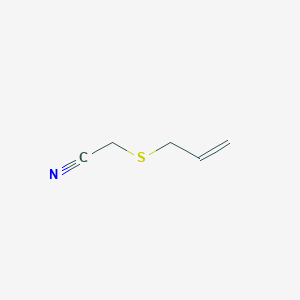
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
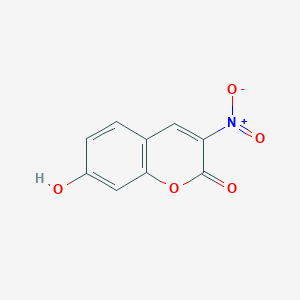
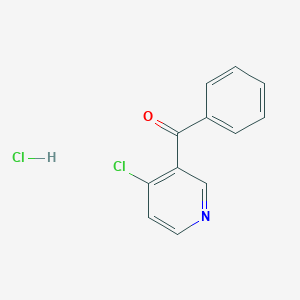
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)



